(2-(Benzyloxy)-5-isopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenylmethoxy and a propan-2-yl group. The boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The phenylmethoxy and propan-2-yl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
Chemistry
(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine
In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used in the development of enzyme inhibitors and as a tool for studying carbohydrate interactions .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-isopropylphenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The phenylmethoxy and propan-2-yl groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the phenylmethoxy and propan-2-yl groups.
Uniqueness
(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is unique due to the presence of both phenylmethoxy and propan-2-yl groups, which enhance its reactivity and versatility in organic synthesis. These substituents provide additional functional handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(2-phenylmethoxy-5-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUYUNNZGNBBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.